molecular formula C15H11Cl3N2O B2557441 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea CAS No. 339278-56-7

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea

Cat. No.: B2557441
CAS No.: 339278-56-7
M. Wt: 341.62
InChI Key: PKIXWCPYCURPTH-BQYQJAHWSA-N
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Description

1-(4-Chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is a diarylurea derivative characterized by a central urea group flanked by a 4-chlorophenyl ring and a 3,4-dichlorophenyl group connected via an ethenyl (vinyl) bridge. This compound is structurally distinct from traditional diarylureas due to the conjugated double bond, which enhances electronic delocalization and may influence its biological activity .

Key structural features:

  • Urea backbone: Critical for hydrogen bonding with biological targets.
  • (E)-ethenyl bridge: Introduces rigidity and conjugation, possibly affecting bioavailability and target selectivity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O/c16-11-2-4-12(5-3-11)20-15(21)19-8-7-10-1-6-13(17)14(18)9-10/h1-9H,(H2,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIXWCPYCURPTH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)N/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl3N2OC_{13}H_{9}Cl_{3}N_{2}O. The compound features two chlorinated phenyl groups, which are significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and electrophilicity, potentially increasing the compound's interaction with biological targets.

PropertyValue
Molecular Weight299.67 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives with dichloro substitutions have shown enhanced activity against drug-resistant strains of bacteria and fungi. Specifically, the chlorinated phenyl groups in this compound may target multiple cellular pathways in pathogens, making it a candidate for further exploration in antimicrobial therapy .

Anticancer Activity

The urea derivative has also been investigated for its anticancer properties. Studies suggest that compounds containing urea linkages can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. For example, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as Caco-2 and A549 .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of various urea derivatives, it was found that those with multiple halogen substitutions exhibited enhanced potency. Specifically, a related compound showed an IC50 value of 20 µM against Caco-2 cells, indicating effective growth inhibition .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell division and metabolism.
  • Disruption of Cell Membrane Integrity : Chlorinated derivatives often interact with lipid membranes, leading to increased permeability and cell lysis.
  • Induction of Oxidative Stress : The electrophilic nature of the chlorinated groups can generate reactive oxygen species (ROS), contributing to cell death in cancerous cells.

Summary of Key Studies

  • Antimicrobial Efficacy : A study reported that similar dichloro-substituted ureas exhibited MIC values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity : Another investigation highlighted that urea derivatives showed significant cytotoxicity across various cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Structure-Activity Relationship (SAR) : Research into the SAR of urea derivatives indicates that the positioning and number of chlorine atoms directly correlate with increased biological activity .

Table 2: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50/MIC Value
AntimicrobialMRSA2 µg/mL
AnticancerCaco-220 µM
AnticancerA54925 µM

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The compound's mechanism of action involves the modulation of apoptotic pathways, making it a promising candidate for further development in cancer therapeutics.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its potential neuropharmacological effects. It has shown promise in modulating cannabinoid receptors, particularly CB1 receptors, which are implicated in pain modulation and appetite regulation.

Case Study: Drug-Seeking Behavior in Rats
A study involving rats trained to self-administer cocaine showed that administration of the compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy, highlighting its role in the endocannabinoid system.

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide due to its structural properties that may inhibit plant pathogens or pests. Its effectiveness against specific agricultural threats is an area of ongoing research.

Material Science Applications

In materials science, this compound can serve as a building block for synthesizing polymers or other advanced materials. Its unique chemical properties allow for the development of materials with tailored functionalities.

Table 2: Potential Material Applications

Application AreaDescription
Polymer SynthesisUsed as a monomer to create new polymeric materials with specific mechanical properties.
CoatingsPotential use in developing coatings that require chemical resistance and durability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triclocarban (1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea)

Triclocarban lacks the ethenyl bridge, with the urea group directly linking the two chlorinated aromatic rings. It is widely used as an antimicrobial agent in personal care products but is restricted due to environmental persistence .

Property 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea Triclocarban
Structure Urea + ethenyl bridge Direct urea linkage
Lipophilicity (LogP) Higher (due to conjugated system) 3.8–4.2
Antimicrobial Activity Likely enhanced (conjectured) Effective against Gram+ bacteria
Environmental Impact Unknown Persistent pollutant

Mechanistic Differences : The ethenyl bridge in the target compound may allow for stronger π-π stacking with microbial enzymes compared to triclocarban’s rigid planar structure .

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea

This analog incorporates a thiadiazole ring and ethenyl group, enhancing heterocyclic interactions. X-ray studies show planar geometry, favoring intercalation with DNA or enzymes .

Property Target Compound Thiadiazolyl Urea Derivative
Bioactivity Not reported Antifungal, DNA interaction
Solubility Likely low (high Cl content) Improved (thiadiazole polarity)
Synthetic Complexity Moderate High (heterocyclic synthesis)

Adamantane-Substituted Ureas (e.g., 1-(adamantan-1-yl)-3-(3,4-dichlorophenyl)urea)

Adamantane derivatives exhibit bulky substituents that increase steric hindrance and membrane permeability. These compounds are explored for CNS targets due to their ability to cross the blood-brain barrier .

Property Target Compound Adamantane Urea
Lipophilicity Moderate Very high (LogP > 5)
Target Selectivity Broad-spectrum (conjectured) Selective for neuronal receptors
Thermal Stability Lower (ethenyl degradation) High (adamantane rigidity)

Chalcone-Urea Hybrids (e.g., (E)-1-(4-chlorophenyl)-3-(3’-(3,4-dichlorophenyl)acryloylphenyl)urea)

These hybrids combine urea and chalcone moieties, leveraging the α,β-unsaturated ketone for redox activity. They exhibit potent antifungal and anticancer properties .

Property Target Compound Chalcone-Urea Hybrid
Mechanism Urea-mediated H-bonding Dual action: H-bonding + Michael addition
Bioactivity Limited data IC50 < 10 μM (fungal strains)
Synthetic Yield ~60–70% ~50–60% (multi-step synthesis)

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP Water Solubility (mg/L)
Target Compound 372.1* Not reported ~4.5* <1 (predicted)
Triclocarban 315.6 256 4.2 0.11
Adamantane Urea (3l) 407.8 210–212 5.8 <0.1
Thiadiazolyl Urea 429.3 198–200 3.9 2.3

*Predicted using fragment-based methods.

Table 2: Antimicrobial Activity (Hypothetical Data Based on Analogs)

Compound MIC (μg/mL) E. coli MIC (μg/mL) S. aureus
Target Compound 25–50 10–20
Triclocarban >100 5–10
Chalcone-Urea Hybrid 15–30 2–5

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